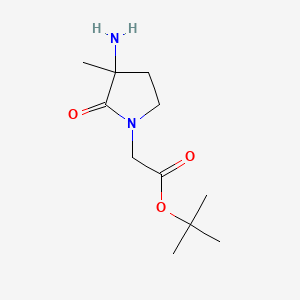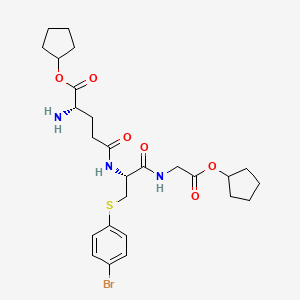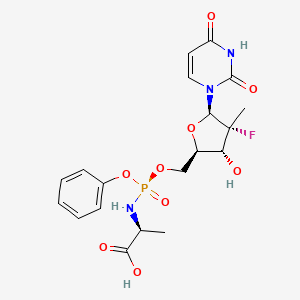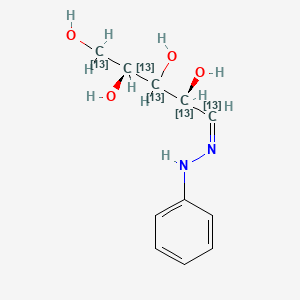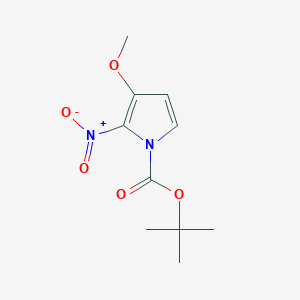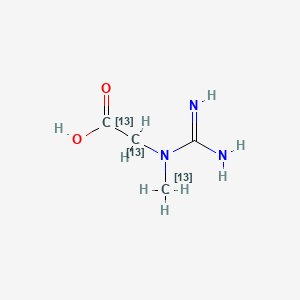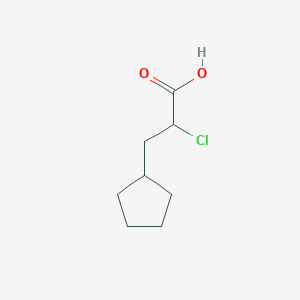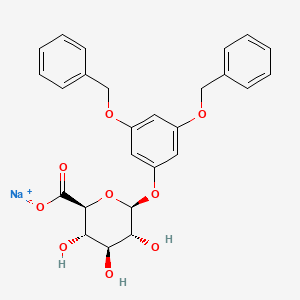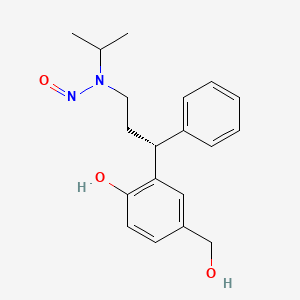
(R)-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes hydroxyl groups, a phenylpropyl chain, and an isopropylnitrous amide moiety, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxy-5-(hydroxymethyl)benzaldehyde with a suitable amine, followed by reduction and subsequent nitrosation to introduce the nitrous amide group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as flow microreactors can be employed to enhance the synthesis process, making it more sustainable and scalable .
Análisis De Reacciones Químicas
Types of Reactions
®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrous amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds. These products can further undergo additional transformations to yield a wide range of chemical entities.
Aplicaciones Científicas De Investigación
®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and nitrous amide moiety play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. This compound’s effects are mediated through its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
Compared to these similar compounds, ®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide possesses a more complex structure with additional functional groups, which enhances its reactivity and potential applications. The presence of the nitrous amide moiety and the phenylpropyl chain distinguishes it from simpler dihydroxybenzenes, providing unique chemical and biological properties.
Propiedades
Fórmula molecular |
C19H24N2O3 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-[(3R)-3-[2-hydroxy-5-(hydroxymethyl)phenyl]-3-phenylpropyl]-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C19H24N2O3/c1-14(2)21(20-24)11-10-17(16-6-4-3-5-7-16)18-12-15(13-22)8-9-19(18)23/h3-9,12,14,17,22-23H,10-11,13H2,1-2H3/t17-/m1/s1 |
Clave InChI |
NAKTWKAQPVAOJK-QGZVFWFLSA-N |
SMILES isomérico |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)N=O |
SMILES canónico |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)
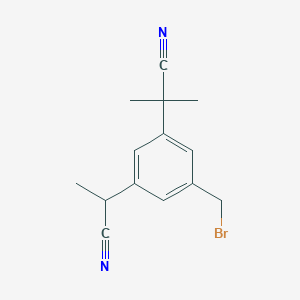


![(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13840387.png)
